molecular formula C14H22ClNO B13767257 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride CAS No. 7512-06-3

6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride

Cat. No.: B13767257
CAS No.: 7512-06-3
M. Wt: 255.78 g/mol
InChI Key: CRRARLWACCXLOL-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hexanone backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-phenylhexan-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent. One common method is the alkylation of a ketone with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-phenylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-phenylhexan-3-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler compound with similar functional groups but lacking the phenyl and hexanone components.

    Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring, similar in structure but different in reactivity and applications.

    Methadone: Shares some structural similarities but has distinct pharmacological properties and uses.

Uniqueness

6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and usability in various applications

Properties

CAS No.

7512-06-3

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-4-14(16)13(10-11-15(2)3)12-8-6-5-7-9-12;/h5-9,13H,4,10-11H2,1-3H3;1H

InChI Key

CRRARLWACCXLOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN(C)C)C1=CC=CC=C1.Cl

Origin of Product

United States

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